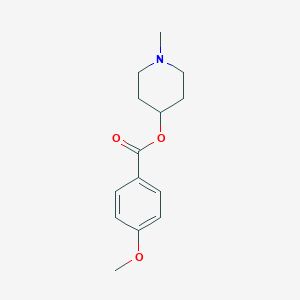![molecular formula C17H24N2O7S2 B257405 methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate, also known as ME-344, is a synthetic indole compound that has been researched for its potential therapeutic applications.
Wirkmechanismus
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate works by inhibiting mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in the induction of apoptosis, or programmed cell death, in cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models, without causing significant toxicity. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has advantages in that it has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has limitations in that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include further preclinical studies to determine its safety and efficacy in humans, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate include its use as a radiosensitizer in radiation therapy, and its use in combination with other cancer therapies.
Synthesemethoden
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxy-3-methylindole with ethylsulfonyl chloride, followed by the reaction with ethylamine and sodium ethoxide. The resulting compound is then treated with methyl chloroformate and triethylamine to yield methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Produktname |
methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate |
|---|---|
Molekularformel |
C17H24N2O7S2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
methyl 2-ethyl-1-ethylsulfonyl-5-(ethylsulfonylamino)-6-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O7S2/c1-6-13-16(17(20)26-5)11-9-12(18-27(21,22)7-2)15(25-4)10-14(11)19(13)28(23,24)8-3/h9-10,18H,6-8H2,1-5H3 |
InChI-Schlüssel |
PQRVPGDBQMYXSC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Kanonische SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)CC)OC)NS(=O)(=O)CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)